molecular formula C15H18O4 B1399664 2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid CAS No. 1154060-88-4

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid

Cat. No. B1399664
M. Wt: 262.3 g/mol
InChI Key: AWGIRFICJWGWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid (2-BEC) is a synthetic compound with a wide range of applications in various scientific research fields. It is a versatile compound that has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Convenient Synthesis of tert‐Butyl Esters

Researchers developed a method to synthesize tert‐butyl esters of compounds like benzofuran‐5‐carboxylic acid, utilizing tert‐butyl trichloroacetimidate. This method facilitates the production of tert‐butyl esters of various carboxylic acids, including benzofuran derivatives (Fritsche, Deguara, & Lehr, 2006).

Synthesis of Benzofuran Carboxylic Acid Derivatives

A study described the synthesis of novel benzofuran carboxylic acid derivatives, highlighting their potential in various applications. This research underlines the versatile nature of benzofuran derivatives in chemical synthesis (Gao, Liu, Jiang, & Li, 2011).

Tert-Butyl Esters in Radiolabeling

The use of tert-butyl esters, related to benzofuran carboxylic acids, in the field of radiolabeling for cancer diagnostics was explored. These compounds show potential in creating stable complexes for medical imaging (Jerzyk et al., 2021).

Antioxidant and Antibacterial Applications

A study on phenolic esters and amides of benzofuran quinoline carboxylic acid showed promising antioxidant and antibacterial properties. This research highlights the potential biomedical applications of benzofuran derivatives (Shankerrao, Bodke, & Mety, 2013).

Synthesis of Water-Soluble Dendritic Macromolecules

Research on phenylacetylene dendrimers with tert-butyl esters, including benzofuran carboxylic acid derivatives, revealed their utility in creating water-soluble macromolecules. This has implications for drug delivery and materials science (Pesak, Moore, & Wheat, 1997).

Antioxidant Activity of Benzofuranones

A study explored the antioxidant activity of benzofuranones, including derivatives of benzofuran carboxylic acid. This research adds to the understanding of the antioxidant properties of benzofuran compounds (Lundgren et al., 2006).

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-9(19-15(2,3)4)13-8-11-7-10(14(16)17)5-6-12(11)18-13/h5-9H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGIRFICJWGWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)C(=O)O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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